2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one
Description
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a nitrogen-containing spirocyclic compound characterized by a central 2,7-diazaspiro[4.5]decan-1-one scaffold substituted with a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-14(4-2-7-16-11-14)5-8-17(13)10-12-3-1-6-15-9-12/h1,3,6,9,16H,2,4-5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIRYPFCHFFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3=CN=CC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method includes the use of a Prins reaction followed by a pinacol rearrangement. This method involves the reaction of an aldehyde with a 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst to form the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as the concentration of reagents, temperature, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Overview
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the pyridine ring and diazaspiro structure contributes to its biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), involved in necroptosis—a form of programmed cell death.
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Inflammatory Diseases : Its ability to inhibit RIPK1 suggests potential applications in treating conditions characterized by excessive inflammation.
- Cancer Therapy : Similar spirocyclic compounds exhibit anticancer properties, indicating that further research could explore this avenue for this compound.
The primary mechanism of action for this compound involves the inhibition of RIPK1 kinase activity. By blocking this pathway, the compound can prevent necroptosis and exert anti-inflammatory effects, making it a potential candidate for treating various inflammatory diseases.
Research Findings
Recent studies have evaluated the biological activity of this compound through various experimental approaches:
In Vitro Studies
Laboratory experiments have demonstrated that the compound exhibits significant inhibition of RIPK1 activity, leading to reduced necroptosis in cellular models.
Animal Models
Preclinical trials involving animal models have shown promising results in reducing inflammation and providing neuroprotective effects in models of neurodegenerative diseases.
Case Studies
Case Study 1: Inhibition of RIPK1
In a study examining the effects on cell viability and necroptosis, researchers found that treatment with the compound significantly reduced cell death in neurons subjected to inflammatory stimuli. This suggests its potential as a neuroprotective agent.
Case Study 2: Antitumor Activity
Another study explored the antitumor properties of structurally similar compounds and indicated that modifications to the spirocyclic framework could enhance their efficacy against cancer cells. This provides a rationale for further investigations into the antitumor potential of this compound.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting anti-inflammatory effects . This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of diazaspiro[4.5]decan-1-one derivatives are heavily influenced by substituents. Key analogs include:
AChE Inhibitors (Alzheimer’s Disease)
- Compound 20b : 7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one
Antifungal Agents
- NOVA Core Compound: 2-[(2-Methylpyrimidin-5-yl)methyl]-7-{[4-(propan-2-yl)phenyl]methyl}-2,7-diazaspiro[4.5]decan-6-one Activity: IC50 = 2.70 μM against Candida albicans biofilms; CC50 = 104.10 μM (low cytotoxicity) . Structural Features: Pyrimidinyl and isopropylphenyl groups improve biofilm penetration.
DAT Inhibitors (CNS Disorders)
- Compound from Patent : 2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one
Physicochemical Properties
Key properties of selected analogs:
*Note: LogP value corrected from typo in original source .
Biological Activity
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spiro compounds, characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the pyridine ring and diazaspiro structure contributes to its biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
The primary mechanism of action for this compound involves the inhibition of RIPK1 kinase activity. By blocking this pathway, the compound can prevent necroptosis and exert anti-inflammatory effects, making it a potential candidate for treating various inflammatory diseases .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Inflammatory Diseases : Its ability to inhibit RIPK1 suggests potential applications in treating conditions characterized by excessive inflammation.
- Cancer Therapy : Some studies indicate that similar spirocyclic compounds exhibit anticancer properties, suggesting that further research could explore this avenue for this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | RIPK1 inhibitor |
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Spirocyclic | RIPK1 inhibitor |
| 3,4,5-Trisubstituted pyridine derivatives | Pyridine-based | Various therapeutic targets |
The uniqueness of this compound lies in its specific combination of structural features that enhance its selectivity and potency as a kinase inhibitor .
Research Findings
Recent studies have evaluated the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant inhibition of RIPK1 activity, leading to reduced necroptosis in cellular models.
- Animal Models : Preclinical trials involving animal models have shown promising results in reducing inflammation and providing neuroprotective effects in models of neurodegenerative diseases .
Case Study 1: Inhibition of RIPK1
In a study examining the effects of this compound on cell viability and necroptosis, researchers found that treatment with the compound significantly reduced cell death in neurons subjected to inflammatory stimuli. This suggests its potential as a neuroprotective agent.
Case Study 2: Antitumor Activity
Another study explored the antitumor properties of structurally similar compounds and indicated that modifications to the spirocyclic framework could enhance their efficacy against cancer cells. This provides a rationale for further investigations into the antitumor potential of this compound .
Q & A
Q. What analytical techniques are critical for characterizing metabolic byproducts of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
